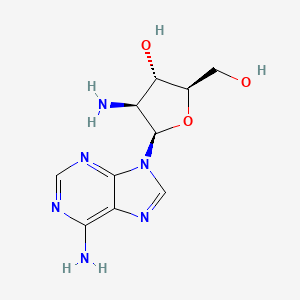
2-Amino-2-deoxy-beta-arabinofuranosyladenine
Overview
Description
2-Amino-2-deoxy-beta-arabinofuranosyladenine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-beta-arabinofuranosyladenine typically involves the glycosylation of adenine with a suitably protected sugar derivative. The process includes:
Glycosylation Reaction: Adenine is reacted with a protected sugar derivative under acidic or basic conditions to form the glycosidic bond.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxy-beta-arabinofuranosyladenine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound.
Scientific Research Applications
2-Amino-2-deoxy-beta-arabinofuranosyladenine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.
Medicine: Investigated for its antiviral and anticancer properties. It has shown efficacy in inhibiting the replication of certain viruses and cancer cells.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-deoxy-beta-arabinofuranosyladenine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, thereby interfering with the replication and transcription processes. The molecular pathways affected include:
Inhibition of DNA Polymerase: Prevents the elongation of DNA strands.
Inhibition of RNA Polymerase: Interferes with the transcription of RNA from DNA templates.
Comparison with Similar Compounds
- 2-Amino-2-deoxy-beta-ribofuranosyladenine
- 2-Amino-2-deoxy-beta-xylofuranosyladenine
- 2-Amino-2-deoxy-beta-lyxofuranosyladenine
Comparison: 2-Amino-2-deoxy-beta-arabinofuranosyladenine is unique due to its specific sugar moiety, which confers distinct biological activity compared to its analogs. While similar compounds may share some properties, the arabinofuranosyl configuration provides unique interactions with nucleic acid enzymes, making it particularly effective in certain therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMBZHLOYVGHW-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219585 | |
| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69427-80-1 | |
| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


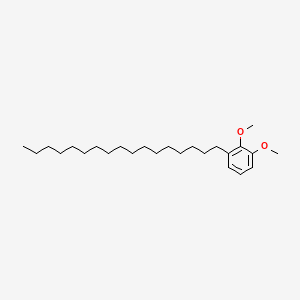

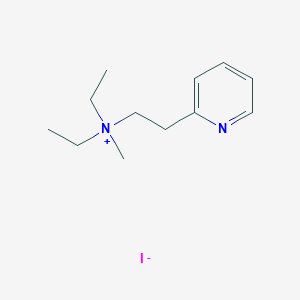
![3-(2-PYRIDYL)-5-OXA-1,4-DIAZATRICYCLO[5.2.2.0~2,6~]UNDECAN-6-OL](/img/structure/B1225705.png)
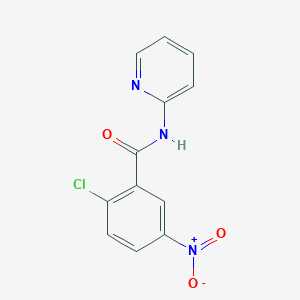
![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)

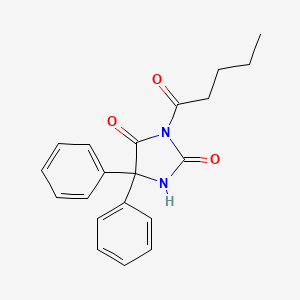
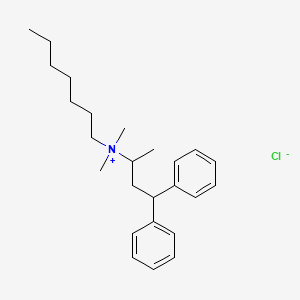

![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)
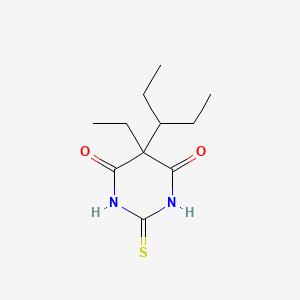
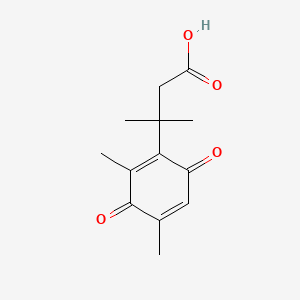
![[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B1225721.png)
